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Kanshone B

Cat. No.: B1643968
M. Wt: 266.33 g/mol
InChI Key: QLASPINFLLNESN-UVBAXCRRSA-N
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Description

Contextualization of Natural Product Research

Natural product research constitutes a foundational pillar of scientific inquiry, primarily dedicated to the discovery, synthesis, and application of biologically active compounds derived from natural sources frontiersin.org. This field is instrumental in identifying novel chemical structures and validating their therapeutic properties, thereby contributing significantly to advancements in pharmaceuticals, agriculture, and biotechnology wisdomlib.orgnih.govscirp.orgopenaccessjournals.com. The inherent structural and chemical diversity of natural products, often possessing intricate carbon skeletons, renders them valuable as sources for new drugs and as lead compounds for further modification in drug development scirp.org. Many traditional medicines are rooted in natural product origins, and even in contemporary pharmaceutical industries, a substantial percentage of approved small molecule new chemical entities trace their lineage back to nature scirp.orgopenaccessjournals.com.

Significance of Sesquiterpenoids in Bioactive Compound Discovery

Sesquiterpenoids, a prominent class of natural products, are characterized by their 15-carbon backbone, typically formed from three isoprene (B109036) units researchgate.netmdpi.com. These compounds are biosynthesized from farnesyl pyrophosphate (FPP), a precursor that can undergo various modifications and rearrangements to yield a vast array of carbon skeletons and spatial configurations researchgate.netmdpi.comnih.gov. Widely distributed across plants, marine organisms, and microbes, sesquiterpenoids exhibit a diverse range of biological activities, including anti-tumor, anti-viral, anti-microbial, anti-inflammatory, and enzyme inhibitory properties researchgate.netmdpi.comnih.govnih.govresearchgate.net. Their remarkable structural diversity and noteworthy biological profiles have garnered substantial interest among pharmacologists and chemists, consistently leading to the discovery of novel and potent compounds with medicinal potential researchgate.netnih.gov. The success of artemisinin, a sesquiterpenoid that revolutionized antimalarial drug development, underscores the critical importance of this compound class in drug discovery nih.gov.

Overview of Nardostachys Genus Phytochemistry

The genus Nardostachys, belonging to the Caprifoliaceae (formerly Valerianaceae) family, is a critically endangered perennial herb predominantly found in the Himalayan regions of India, Nepal, Sikkim, Bhutan, northern Myanmar, and parts of China wikipedia.orgorientjchem.orgniscpr.res.in. Historically, Nardostachys species, particularly Nardostachys jatamansi (also referred to as Nardostachys chinensis in some contexts), have been extensively utilized in traditional medicine systems, including Chinese, Ayurvedic, and Korean folk medicine, for various disorders affecting the nervous, digestive, cardiovascular, and integumentary systems orientjchem.orgnih.govresearchgate.netresearchgate.net.

Phytochemical investigations of the Nardostachys genus have revealed that terpenoids and phenolic compounds are its primary constituents, with sesquiterpenoids being identified as the major bioactive components nih.govresearchgate.net. Research has led to the isolation and characterization of numerous sesquiterpenoids from the rhizomes and roots of Nardostachys jatamansi and Nardostachys chinensis. These include nardosinone (B31660), isonardosinone, kanshone E, kanshone B, desoxo-narchinol A, narchinol B, kanshone L, kanshone M, 7-methoxydesoxo-narchinol, kanshone N, nardosdaucanol, kanshone D, nardosinanone G, and narchinol A researchgate.netchemfaces.comchemfaces.comresearchgate.netsemanticscholar.org. Other compounds identified include ursolic acid, pinoresinol, epoxyconiferyl alcohol, debilon, p-coumaric acid, and isoferulic acid chemfaces.com. The structures of these compounds are typically elucidated through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) researchgate.netresearchgate.net.

Research Imperatives and Scholarly Contributions of this compound Studies

This compound (C15H22O4, Molecular Weight: 266.33 g/mol ) is a nardosinone-type sesquiterpene that has been isolated from the hexane (B92381) fraction of the methanol (B129727) extract of Nardostachys jatamansi and specifically from the rhizomes and roots of Nardostachys chinensis researchgate.netchemfaces.comresearchgate.netchemsrc.com. Its chemical structure has been determined through comprehensive analysis of NMR and MS data researchgate.netresearchgate.net.

Scholarly contributions concerning this compound have primarily focused on its biological activities, particularly its anti-inflammatory potential. Studies have demonstrated that this compound exhibits inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production. In experiments using RAW 264.7 macrophages, this compound showed an inhibitory concentration 50% (IC50) value of 11.5 μM against LPS-induced NO production researchgate.netchemfaces.comchemsrc.com. This activity is comparable to or even more potent than certain positive controls, such as aminoguanidine (B1677879) (IC50 = 17.5 μM) researchgate.net.

Furthermore, this compound, alongside other nardosinone-type sesquiterpenes, has been investigated for its anti-neuroinflammatory effects. Research conducted on LPS-stimulated BV2 microglial cells indicated that this compound contributes to attenuating inflammatory responses by inhibiting key signaling pathways, specifically the NF-κB and MAPK pathways researchgate.netresearchgate.netsemanticscholar.org. These findings highlight this compound's role in modulating inflammatory mediators, suggesting its potential relevance in the context of neuroinflammatory disorders researchgate.netresearchgate.net. The ongoing research into this compound and related compounds from Nardostachys species underscores the continued imperative to explore natural products for novel bioactive agents.

Table 1: Inhibitory Activity of this compound on Nitric Oxide Production

CompoundSourceAssay Cell LineIC50 (μM)Reference
This compoundNardostachys chinensisRAW 264.711.5 chemfaces.comchemsrc.com
AminoguanidinePositive ControlRAW 264.717.5 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1643968 Kanshone B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7R,9R,9aR,9bS)-7-hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8-5-9(16)6-10-11(17)7-12-13(15(8,10)4)14(2,3)19-18-12/h6,8-9,12-13,16H,5,7H2,1-4H3/t8-,9-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLASPINFLLNESN-UVBAXCRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C2C1(C3C(CC2=O)OOC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Source Organism Elucidation

Botanical Origin of Kanshone B: Nardostachys chinensis (Syn. Nardostachys jatamansi)

This compound is primarily isolated from the rhizomes and roots of Nardostachys chinensis chemfaces.comchemsrc.comchemondis.com. This plant, also known by its synonym Nardostachys jatamansi, belongs to the Valerianaceae family and is a perennial herb predominantly found in the Himalayan mountain regions, including areas of China, India, Sikkim, Nepal, and Bhutan wikipedia.orgplantaedb.comrhhz.net. The roots and rhizomes of N. chinensis, traditionally referred to as "Gansong" in Chinese medicine, have historical uses as analgesic and sedative agents rhhz.net. Nardostachys jatamansi is also known as spikenard, nard, nardin, or muskroot wikipedia.org. Preliminary phytochemical research indicates that Nardostachys jatamansi contains various compounds, including kanshone A, nardosinone (B31660), and ursolic acid, among others wikipedia.orgplantaedb.com. This compound is classified as a sesquiterpenoid .

Methodologies for Extraction from Rhizomes and Roots

The initial step in isolating this compound involves the extraction of compounds from the rhizomes and roots of Nardostachys chinensis. Common methodologies involve solvent extraction. For instance, the air-dried and powdered roots and rhizomes of N. chinensis can be extracted with 95% aqueous ethanol (B145695) at room temperature rhhz.net. Another reported method involves the activity-guided fractionation of a methanol (B129727) (MeOH) extract from the rhizomes and roots of Nardostachys chinensis chemfaces.comnih.gov. Solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are also mentioned as suitable for dissolving extracts from N. chinensis chemfaces.comchemfaces.comchemfaces.com.

Chromatographic Fractionation and Purification Techniques

Chromatography is a fundamental technique for separating and purifying chemical compounds from complex mixtures based on differences in their molecular characteristics and interactions with stationary and mobile phases nih.govsinobiological.comresearchgate.netkhanacademy.org. This compound, being a component of a complex plant extract, requires sophisticated chromatographic methods for its isolation.

Silica (B1680970) gel column chromatography is a widely employed technique for the initial fractionation and purification of natural products d-nb.infomdpi.comamazon.comkanto.co.jp. In the context of this compound isolation, a crude extract obtained from N. chinensis can be subjected to silica gel column chromatography rhhz.net. This process typically involves eluting the column with a gradient of increasing polarity, such as petroleum ether (PE) and acetone rhhz.net. Silica gel, a solid adsorbent, facilitates the separation of compounds based on their differential adsorption and retention times amazon.comdoubtnut.com. This method is often used for rough purification and can contribute to cost reduction in large-scale preparative operations kanto.co.jp.

Following initial fractionation, more advanced liquid chromatography techniques are crucial for achieving high purity of this compound. These techniques offer higher resolution and efficiency sinobiological.commdpi.comopenaccessjournals.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used for separating, identifying, and quantifying components in complex mixtures openaccessjournals.com. It operates on the principle of differential affinities of sample molecules for the mobile and stationary phases within a chromatographic column openaccessjournals.com. Preparative HPLC systems, often equipped with C18 columns, are utilized for the isolation of compounds like this compound arabjchem.orgug.edu.gh. For instance, an extract can be dissolved in a methanol-tetrahydrofuran mixture and filtered before being subjected to preparative HPLC ug.edu.gh. The mobile phase typically consists of a gradient of water and acetonitrile (B52724), with detection wavelengths often set at 220 and 254 nm arabjchem.orgug.edu.gh.

Reverse Phase Semi-Preparative HPLC: This specific type of HPLC is also used for further purification. For example, a subfraction obtained from C18 column chromatography can be purified using reverse phase semi-preparative HPLC, employing a gradient elution method with acetonitrile in water (containing 0.1% formic acid) semanticscholar.org.

Other Advanced Techniques: While not explicitly detailed for this compound, general advanced liquid chromatography techniques include Hydrophilic Interaction Liquid Chromatography (HILIC), Nano-LC, and Multidimensional Liquid Chromatography, all highlighted for their innovations and improved capabilities in analyzing phenolic phytochemicals mdpi.com. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are also used for purity determination and structural identification of isolated phytochemicals arabjchem.orgug.edu.gh.

Structural Elucidation and Confirmation

Specific Structural Features: Peroxy Bridge Identification in Kanshone B

Initial structural hypotheses for this compound were developed by comparing its spectroscopic data with those of known sesquiterpenoids. The molecular formula, C15H22O4, was established through high-resolution mass spectrometry, indicating four degrees of unsaturation. The presence of a peroxide functional group is often challenging to confirm definitively by spectroscopy alone, as it can be thermally or chemically labile.

The identification of the peroxy bridge in this compound was primarily inferred from a detailed analysis of its ¹³C NMR spectrum. In sesquiterpenoids, carbons bonded to the oxygen atoms of a peroxy bridge typically resonate in a characteristic downfield region, generally between δ 70 and 90 ppm. The specific chemical shifts of the carbons involved in the peroxy linkage in this compound, when compared to model compounds and related natural products, provided strong evidence for its presence.

Further confirmation is often sought from ¹H NMR data. The protons attached to the carbons of the peroxy bridge would also exhibit characteristic chemical shifts and coupling patterns. However, without access to the original detailed spectral data, specific proton and carbon chemical shift values and their correlations from 2D NMR experiments (such as HMBC and HSQC) that would definitively establish the connectivity of the peroxy bridge cannot be presented here.

Mass spectrometry also plays a crucial role in identifying peroxy compounds. The fragmentation pattern of this compound under mass spectrometric analysis would be expected to show characteristic losses corresponding to the peroxide moiety. For instance, the cleavage of the O-O bond is a common fragmentation pathway for peroxides.

Table 1: Hypothetical ¹³C NMR Data for Carbons Associated with the Peroxy Bridge in this compound

Carbon AtomChemical Shift (δ) ppmMultiplicity
C-x80.5CH
C-y85.2C

Note: The carbon atom numbering and specific chemical shifts are hypothetical and for illustrative purposes to represent the expected region for carbons in a peroxy bridge.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
26615[M]⁺
25040[M - O]⁺
234100[M - O₂]⁺

Note: The m/z values and relative intensities are hypothetical and represent a plausible fragmentation pattern for a molecule containing a peroxy bridge.

The structural confirmation of complex natural products like this compound is a meticulous process that involves the piecing together of various spectroscopic clues to build a coherent and accurate molecular picture. The identification of the peroxy bridge is a critical part of this process, relying on the characteristic signatures this functional group leaves in NMR and mass spectra.

Synthetic Methodologies and Analog Development

Strategies for Semisynthesis of Kanshone B

Semisynthesis involves using a readily available natural precursor and chemically modifying it to obtain the desired compound or its derivatives. This approach can be advantageous when the natural product is available in sufficient quantities but its complete de novo synthesis is overly complex or inefficient. While direct semisynthesis strategies specifically for this compound are not extensively detailed in the provided search results, the concept of semisynthesis is broadly applied in natural product chemistry. For instance, semisynthetic approaches have been explored for other complex molecules, sometimes involving chemoenzymatic methods or peptide ligation strategies to introduce specific modifications. nih.govnih.govresearchgate.net In the context of nardosinane-type sesquiterpenoids, precursors from natural sources like Nardostachys jatamansi or soft corals could potentially serve as starting materials for semisynthesis of this compound or its related compounds. researchgate.netchemfaces.comnih.govjst.go.jp

Total Synthesis Approaches for Nardosinane Sesquiterpenoid Scaffolds

Total synthesis involves building the target molecule from simpler, commercially available starting materials. The nardosinane sesquiterpenoid scaffold, which forms the core of this compound, is characterized by its tricyclic structure and multiple stereogenic centers, posing significant synthetic challenges. consensus.app Researchers have developed various strategies to construct this complex framework.

One common approach involves the stereoselective construction of the bicyclic backbone, often utilizing key dienic or bicyclic intermediates. researchgate.net For example, a diastereoselective synthetic route towards a nardosinane sesquiterpene scaffold has been reported, employing a bicyclic diene intermediate. researchgate.net Another strategy for related sesquiterpenoids, such as nardoaristolone B (which shares structural features with nardosinanes), has involved the use of chiral-pool starting materials like (+)-(R)-pulegone, along with reactions such as ring-closing metathesis, allylic oxidation, and stereoselective cyclopropanation. researchgate.net

The complexity of nardosinane sesquiterpenoids often necessitates innovative synthetic methodologies to control stereochemistry and form the intricate ring systems. Some syntheses aim for biomimetic pathways, mimicking proposed natural biosynthetic routes to achieve high stereoselectivity and efficiency. researchgate.netchemistryviews.org

Rational Design and Synthesis of this compound Analogues

Rational design of analogues involves a systematic approach to modify the chemical structure of a lead compound, such as this compound, to improve its biological activity, selectivity, or other desirable properties. nih.gov This process is often guided by an understanding of the compound's structure-activity relationships (SAR). solubilityofthings.com

Systematic modification of functional groups is a fundamental strategy in analogue synthesis. By altering specific functional groups on the this compound scaffold, researchers can investigate their roles in biological activity and physicochemical properties. Functional groups play crucial roles in how a molecule interacts with its biological targets, influencing binding affinity, solubility, and metabolic stability. ashp.org

For nardosinane-type sesquiterpenoids, modifications can include:

Hydroxylation or oxidation : Introducing or modifying hydroxyl or carbonyl groups at various positions on the nardosinane core can significantly impact activity. For example, this compound itself is a nardosinone-type sesquiterpene, implying the presence of ketone functionalities. researchgate.net Other nardosinane derivatives, such as 3-hydroxylkanshone H and 3-oxokanshone H, demonstrate how changes in oxygenation can lead to different biological effects. researchgate.netnih.gov

Ether or lactone formation : The presence of cyclic ether or lactone functionalities is common in nardosinane-type sesquiterpenoids, and their formation or modification can lead to novel structures and activities. nih.gov

Alkyl chain modifications : Alterations to alkyl chains or isopropyl groups, which are characteristic of sesquiterpenoids, can influence lipophilicity and interactions with hydrophobic binding pockets.

These modifications are often achieved through a variety of organic reactions, including oxidation, reduction, alkylation, and acylation, carefully chosen to maintain the core nardosinane skeleton while introducing desired changes. solubilityofthings.com

Derivatization for enhanced biological activity is a key objective in analogue synthesis. This involves designing and synthesizing new compounds based on this compound with the aim of improving specific therapeutic effects. For instance, this compound has been studied for its anti-neuroinflammatory effects, specifically its ability to inhibit nitric oxide (NO) production by regulating signaling pathways like NF-κB and MAPK. researchgate.netscribd.com

To enhance such activities, derivatization strategies might focus on:

Optimizing interactions with target proteins : Modifications can be designed to improve binding affinity or selectivity towards specific enzymes or receptors involved in the inflammatory pathway. This often involves understanding the pharmacophore of this compound and making changes that complement the target's binding site. frontiersin.org

Improving bioavailability : Chemical modifications can enhance properties like solubility, permeability, and metabolic stability, leading to better absorption and distribution in biological systems.

Introducing novel functionalities : Incorporating new functional groups that confer additional beneficial properties or modulate existing ones. For example, some sesquiterpenoids have shown angiogenesis-promoting or antiviral activities, suggesting potential avenues for derivatization. nih.govacs.org

The rational design and synthesis of this compound analogues are iterative processes, often involving computational modeling, synthetic chemistry, and biological evaluation to identify compounds with superior profiles. nih.govnih.gov

Preclinical Biological Activity Investigations in in Vitro Models

Anti-inflammatory Efficacy Assessment

Kanshone B has demonstrated significant anti-inflammatory efficacy in in vitro models, notably through its ability to inhibit the production of pro-inflammatory molecules.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

One of the key findings regarding this compound's anti-inflammatory potential is its inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production. Studies have shown that this compound can significantly reduce the levels of NO, a crucial inflammatory mediator, in activated immune cells. For instance, this compound exhibits an inhibitory activity against LPS-induced NO production with an IC50 value of 11.5 μM medchemexpress.comchemsrc.comchem-space.com. Furthermore, this compound, along with other nardosinone-type sesquiterpenes isolated from Nardostachys chinensis, has demonstrated strong inhibition of LPS-induced NO production, with IC50 values ranging from 4.6 to 21.6 μM chemfaces.comresearchgate.net. This effect has been observed in cellular models such as RAW 264.7 macrophages and BV2 microglial cells medchemexpress.comnih.gov.

Table 1: Inhibition of LPS-Induced Nitric Oxide (NO) Production by this compound

CompoundCell LineIC50 (μM)Reference
This compoundRAW 264.711.5 medchemexpress.comchemsrc.comchem-space.com
This compound and related nardosinone-type sesquiterpenesN. chinensis extracts4.6-21.6 chemfaces.comresearchgate.net

Attenuation of Prostaglandin (B15479496) E2 (PGE2) Secretion

Beyond NO, this compound, as a component of nardosinone-type sesquiterpenes, has also been implicated in the attenuation of prostaglandin E2 (PGE2) secretion. PGE2 is another significant lipid mediator that plays a central role in inflammatory processes. Research indicates that nardosinone-type sesquiterpenes, including this compound, effectively inhibit the production of PGE2 in LPS-induced BV2 microglial cells researchgate.netnih.govresearchgate.net. This suggests a broader anti-inflammatory action by modulating multiple pro-inflammatory pathways.

Anti-neuroinflammatory Potential in Microglial Cell Cultures

This compound, belonging to the class of nardosinone-type sesquiterpenes, has shown notable anti-neuroinflammatory potential, particularly in microglial cell cultures. Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neuroinflammation, a key factor in various neurodegenerative diseases. Studies have demonstrated that nardosinone-type sesquiterpenes, including this compound, exert anti-neuroinflammatory effects in LPS-induced immortalized murine brain microglia (BV2 cell lines) researchgate.netnih.govresearchgate.net. These effects are crucial for mitigating neuroinflammatory responses in the brain.

Modulation of Pro-inflammatory Mediators

The anti-inflammatory and anti-neuroinflammatory activities of this compound are closely linked to its ability to modulate the expression of key pro-inflammatory mediators.

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression

This compound has been found to suppress the expression of inducible nitric oxide synthase (iNOS) researchgate.netnih.govresearchgate.netbidd.group. iNOS is an enzyme responsible for the production of large amounts of NO during inflammatory responses. The inhibition of iNOS expression by this compound directly contributes to the reduction of NO levels, thereby dampening the inflammatory cascade. This suppression has been observed in LPS-stimulated BV2 microglial cells and is correlated with the compound's inhibitory effects on NO and PGE2 production researchgate.netnih.govresearchgate.net.

Downregulation of Cyclooxygenase-2 (COX-2) Expression

Another significant mechanism of action for this compound involves the downregulation of cyclooxygenase-2 (COX-2) expression chemsrc.comresearchgate.netnih.govresearchgate.net. COX-2 is a key enzyme in the synthesis of prostaglandins, including PGE2, and is highly induced during inflammation. The ability of this compound, as a nardosinone-type sesquiterpene, to downregulate COX-2 expression in LPS-induced BV2 microglial cells directly contributes to its observed attenuation of PGE2 secretion researchgate.netnih.govresearchgate.net.

Table 2: Modulation of Pro-inflammatory Mediators by this compound

MediatorEffect of this compoundCellular ModelReference
iNOSSuppression of expressionLPS-induced BV2 microglial cells researchgate.netnih.govresearchgate.netbidd.group
COX-2Downregulation of expressionLPS-induced BV2 microglial cells chemsrc.comresearchgate.netnih.govresearchgate.net

Regulatory Effects on Inflammatory Cytokines

This compound, identified as one of the nardosinone-type sesquiterpenes, has been shown to regulate the expression and production of key pro-inflammatory cytokines in in vitro models. These effects are crucial in understanding its potential as an anti-inflammatory agent. researchgate.net

Reduction of Interleukin-1β (IL-1β) Levels

This compound has been observed to inhibit the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), in LPS-stimulated BV2 microglial cells. chemfaces.comresearchgate.netresearchgate.netsemanticscholar.org Furthermore, this compound, as part of a group of nardosinone-type sesquiterpenes, has been shown to attenuate the mRNA expression levels of IL-1β in LPS-induced BV2 microglial cells. researchgate.netresearchgate.net

Decrease in Interleukin-6 (IL-6) Production

Similar to its effect on IL-1β, this compound contributes to the decrease in Interleukin-6 (IL-6) production in LPS-stimulated BV2 microglial cells. chemfaces.comresearchgate.netresearchgate.netsemanticscholar.org Research indicates that this compound, among other nardosinone-type sesquiterpenes, attenuates the mRNA expression of IL-6 in LPS-induced BV2 microglial cells. researchgate.netresearchgate.net

Inhibition of Tumor Necrosis Factor-α (TNF-α) Release

This compound has demonstrated an inhibitory effect on the release of Tumor Necrosis Factor-α (TNF-α) in LPS-stimulated BV2 microglial cells. chemfaces.comresearchgate.netresearchgate.netsemanticscholar.org Studies have also reported that this compound, as one of the nardosinone-type sesquiterpenes, attenuates the mRNA expression of TNF-α in LPS-induced BV2 microglial cells. researchgate.netresearchgate.net

Table 2: Regulatory Effects of this compound on Pro-inflammatory Cytokines (mRNA Expression)

CytokineCell LineStimulusEffect of this compoundReference
IL-1βBV2 microglial cellsLPSAttenuated mRNA expression researchgate.netresearchgate.net
IL-6BV2 microglial cellsLPSAttenuated mRNA expression researchgate.netresearchgate.net
TNF-αBV2 microglial cellsLPSAttenuated mRNA expression researchgate.netresearchgate.net

Investigation of Intracellular Signaling Pathways

The anti-inflammatory effects of this compound are closely linked to its influence on crucial intracellular signaling pathways, particularly those involved in inflammatory responses. researchgate.net

Inactivation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been found to suppress inflammatory reactions by inactivating the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.net This compound inhibits the activation of the NF-κB signaling pathway in LPS-stimulated BV2 microglial cells. chemfaces.com The NF-κB pathway is a central regulator of gene expression involved in inflammation. mdpi.commdpi.comijbs.comnih.gov

Inhibition of IκB-α Phosphorylation

A key mechanism by which this compound inactivates the NF-κB pathway is through the inhibition of IκB-α phosphorylation. chemfaces.comresearchgate.net In resting cells, NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκBα. Upon activation by inflammatory stimuli such as LPS, IκBα undergoes phosphorylation, typically at Ser32 and Ser36, which marks it for ubiquitination and subsequent proteasomal degradation. ijbs.comelifesciences.orgnih.gov The degradation of IκBα allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ijbs.comnih.gov this compound's ability to suppress the phosphorylation of IκB-α prevents its degradation and consequently blocks the nuclear translocation of the NF-κB p50-p65 heterodimer, thereby inhibiting the inflammatory response. researchgate.net

Blockade of NF-κB Nuclear Translocation

This compound has been shown to inactivate the nuclear factor-kappa B (NF-κB) pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells researchgate.netnih.govresearchgate.net. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its activation typically leads to the nuclear translocation of NF-κB protein complexes, which then bind to DNA and initiate the transcription of pro-inflammatory genes wikipedia.orgnih.govfrontiersin.org. The suppression of inflammatory reactions by this compound is mediated, in part, by this inactivation of the NF-κB pathway, thereby hindering the nuclear translocation of NF-κB and subsequent gene expression nih.govresearchgate.net.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond its effects on NF-κB, this compound also exerts modulatory effects on various components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways researchgate.netnih.govresearchgate.net. MAPK pathways, including c-Jun N-terminal Kinase (JNK), p38 MAPK, and Extracellular Signal-Regulated Kinase (ERK), are critical in regulating cellular responses to stress and inflammation researchgate.netnih.govresearchgate.netcreative-diagnostics.com.

This compound has been observed to attenuate the activation of p38 MAPK in LPS-stimulated BV2 microglial cells researchgate.netnih.govresearchgate.net. The p38 MAPK pathway plays a significant role in the production of pro-inflammatory cytokines and mediators nih.govnih.gov. By suppressing p38 MAPK phosphorylation, this compound helps to mitigate the inflammatory response in these cells nih.govresearchgate.net.

The regulation of Extracellular Signal-Regulated Kinase (ERK) pathways by this compound has also been documented. Studies indicate that this compound suppresses the phosphorylation of ERK in LPS-stimulated BV2 microglial cells researchgate.netnih.govresearchgate.net. ERK pathways are typically associated with cell proliferation and survival but can also be involved in inflammatory processes chemfaces.compageplace.de. The observed suppression of ERK phosphorylation suggests a broader modulatory effect of this compound on inflammatory signaling.

Exploratory In Vitro Biological Activities

In addition to its targeted effects on NF-κB and MAPK pathways, this compound exhibits other significant in vitro biological activities relevant to inflammation. It has demonstrated inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages researchgate.netchemfaces.commedchemexpress.com.

Table 1: Inhibitory Activity of this compound on LPS-induced NO Production

CompoundCell LineIC50 (µM)Reference
This compoundRAW 264.7 macrophages11.5 researchgate.netchemfaces.commedchemexpress.com

Furthermore, this compound inhibits the production of prostaglandin E2 (PGE2) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced BV2 microglial cells nih.govresearchgate.net. These enzymes are crucial for the synthesis of inflammatory mediators. This compound also attenuates the mRNA expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in these same cellular models nih.govresearchgate.net. These findings collectively underscore this compound's multi-faceted anti-inflammatory potential in vitro. This compound has also shown a moderate inhibitory effect on Bel-7402 hepatoma cells in an in vitro study .

Table 2: Effects of this compound on Inflammatory Mediators and Cytokines in LPS-stimulated BV2 Microglial Cells

Mediator/CytokineEffect of this compoundReference
Prostaglandin E2 (PGE2)Inhibition of production nih.govresearchgate.net
Inducible Nitric Oxide Synthase (iNOS)Downregulation of expression nih.govresearchgate.net
Cyclooxygenase-2 (COX-2)Downregulation of expression nih.govresearchgate.net
Interleukin-1β (IL-1β)Attenuation of mRNA expression nih.govresearchgate.net
Interleukin-6 (IL-6)Attenuation of mRNA expression nih.govresearchgate.net
Tumor Necrosis Factor-α (TNF-α)Attenuation of mRNA expression nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Kanshone B and Its Derivatives

Elucidation of Structural Determinants for Anti-inflammatory Activity

The anti-inflammatory activity of Kanshone B and its analogs is intrinsically linked to their distinct nardosinone-type sesquiterpenoid skeleton. This compound (C₁₅H₂₂O₄) demonstrates inhibitory activity against LPS-induced NO production with an IC₅₀ value of 11.5 μM. researchgate.net This activity is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the attenuation of pro-inflammatory cytokines including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.gov Mechanistically, this compound's anti-neuroinflammatory effects are associated with the inactivation of the nuclear factor-kappa B (NF-κB) pathway and the suppression of mitogen-activated protein kinase (MAPK) signaling pathways, specifically extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov

Comparative SAR Analysis within Nardosinone-Type Sesquiterpenoids

Comparative SAR analysis among various nardosinone-type sesquiterpenoids reveals a spectrum of anti-inflammatory potencies. Notably, Narchinol B and Desoxo-narchinol A exhibit superior inhibitory effects on LPS-induced NO production compared to this compound. Narchinol B (C₁₅H₂₂O₃) shows an IC₅₀ of 2.43 μM, while Desoxo-narchinol A (C₁₂H₁₆O₂) has an IC₅₀ of 3.48 ± 0.47 μM. researchgate.netnih.gov In contrast, this compound's IC₅₀ is 11.5 μM, and Nardosinone (B31660) (C₁₅H₂₂O₃) has an IC₅₀ of 11.1 μM. researchgate.net

The shared mechanism of action among these active compounds, involving the inhibition of NF-κB and MAPK pathways and the suppression of iNOS and COX-2 expression, suggests a common pharmacophore or binding interaction within the nardosinone class. researchgate.netnih.gov However, the differences in their potencies highlight the importance of specific structural modifications.

The following table summarizes the anti-inflammatory activity of this compound and selected related nardosinone-type sesquiterpenoids:

CompoundMolecular FormulaNO Inhibition (IC₅₀, μM)Mechanism of Action (Key Pathways)PubChem CID
This compoundC₁₅H₂₂O₄11.5 researchgate.netNF-κB, MAPK (ERK, JNK, p38), iNOS, COX-2, Cytokines nih.gov14021478
NardosinoneC₁₅H₂₂O₃11.1 researchgate.netNF-κB, MAPK, iNOS, COX-2, Cytokines nih.gov23720-80-1
Narchinol BC₁₅H₂₂O₃2.43 researchgate.netnih.govNF-κB, MAPK, iNOS, COX-2, Cytokines researchgate.netnih.gov56835095
Desoxo-narchinol AC₁₂H₁₆O₂3.48 ± 0.47 researchgate.netnih.govNF-κB, MAPK, iNOS, COX-2, Cytokines researchgate.netnih.gov56835056
IsonardosinoneC₁₅H₂₂O₃Not specifiedNF-κB, MAPK, iNOS, COX-2 researchgate.net27062-01-7
Kanshone LC₁₅H₂₀O₄No activity nih.govmdpi.comN/A1884590-18-4
Kanshone MC₁₂H₁₄O₃No activity nih.govmdpi.comN/A1884590-19-5

Influence of Specific Moieties on Biological Efficacy

The observed differences in anti-inflammatory activity among nardosinone-type sesquiterpenoids underscore the critical influence of specific structural moieties.

Oxygenation State and Functional Groups: A comparison between this compound (C₁₅H₂₂O₄) and Narchinol B (C₁₅H₂₂O₃) is particularly insightful. Narchinol B, possessing one less oxygen atom, exhibits significantly higher potency (IC₅₀ 2.43 μM vs. 11.5 μM for this compound). researchgate.netnih.gov This suggests that the specific arrangement or nature of oxygen-containing functional groups (e.g., hydroxyls, ketones, ethers, peroxides) within the C15 nardosinone scaffold plays a crucial role. The precise location and stereochemistry of these oxygen atoms can either enhance or diminish the compound's ability to interact with inflammatory targets.

Carbon Skeleton Truncation: The enhanced activity of Desoxo-narchinol A (C₁₂H₁₆O₂) compared to this compound (C₁₅H₂₂O₄) is another key finding. Desoxo-narchinol A is a norsesquiterpenoid, lacking a three-carbon unit present in the full C15 sesquiterpenoid structure of this compound. biosynth.commdpi.comontosight.ai This indicates that the presence of certain peripheral carbon units, or their specific functionalization, in C15 nardosinone-type compounds like this compound might be less favorable or even slightly detrimental to potent anti-inflammatory activity. The C12 core, with its particular arrangement of hydroxyl and methyl groups, as seen in Desoxo-narchinol A, appears to be highly optimized for activity. ontosight.ai

Biosynthetic Pathways and Metabolic Origins

Proposed Biosynthetic Route of Kanshone B in Nardostachys Species

The biosynthesis of sesquiterpenoids, including this compound, initiates with the universal 15-carbon precursor, farnesyl diphosphate (B83284) (FPP) thegoodscentscompany.comwikidata.orgwikipedia.orgthegoodscentscompany.comuni.lu. In plants, FPP is predominantly synthesized via the mevalonate (B85504) (MVA) pathway, which operates in the cytosol thegoodscentscompany.comwikidata.orgthegoodscentscompany.comthegoodscentscompany.comnih.govuni.lucdutcm.edu.cnnih.gov. This pathway begins with acetyl-CoA, leading to the formation of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These C5 units then condense to form FPP thegoodscentscompany.comwikidata.orgthegoodscentscompany.comnih.govcdutcm.edu.cnnih.gov.

In Nardostachys jatamansi, transcriptome analyses have confirmed the dominance of the MVA pathway for sesquiterpenoid biosynthesis, with most related genes abundantly expressed in the roots and rhizomes, where these compounds, including nardosinone-type sesquiterpenoids like this compound, are primarily accumulated uni.luperflavory.comimsc.res.inperflavory.comnih.govlabsolu.ca. The exact, step-by-step cyclization and modification cascade specifically leading to this compound has not been fully elucidated in the provided literature. However, as a nardosinone-type sesquiterpenoid, its formation is understood to proceed from FPP through a series of cyclization reactions catalyzed by sesquiterpene synthases, followed by subsequent oxidative modifications.

Identification of Key Enzymatic Transformations and Precursors

The production of this compound involves several key enzymatic transformations:

Precursor Formation: The primary precursor is Farnesyl Diphosphate (FPP), which is formed from Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP). This conversion is catalyzed by Farnesyl Diphosphate Synthase (FPPS) wikidata.orgnih.govguidechem.comnih.gov.

Cyclization: The crucial step in generating the core sesquiterpene skeleton is the cyclization of FPP. This reaction is mediated by a diverse family of enzymes known as sesquiterpene synthases (STSs) or terpene synthases (TPSs) thegoodscentscompany.comwikidata.orgwikipedia.orguni.lucdutcm.edu.cnnih.govnih.govwikidata.org. In Nardostachys jatamansi, a significant number of TPS genes (NjTPSs) have been identified, with 28 candidates found, many belonging to the TPS-a subfamily, which are typically sesquiterpene synthases perflavory.com. Research has highlighted five specific NjTPS genes (NjTPS-49, NjTPS-54, NjTPS-56, NjTPS-57, and NjTPS-59) as potential candidates involved in sesquiterpene synthesis. Their expression was positively regulated by methyl jasmonate (MeJA) treatment, correlating with an increase in nardosinone (B31660) content, a related nardosinone-type sesquiterpenoid imsc.res.inperflavory.com.

Post-cyclization Modifications: Following the initial cyclization, the sesquiterpene backbone undergoes further structural diversification through various enzymatic modifications. These often include oxidation, hydroxylation, and rearrangements, predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) guidechem.comnih.govwikidata.orglipidmaps.orguni.lu. In N. jatamansi, 43 NjCYPs have been identified, suggesting their involvement in the functionalization of sesquiterpenoids, contributing to the structural complexity of compounds like this compound perflavory.comperflavory.com.

The interplay between these enzymes dictates the final structure and functional groups present in this compound.

Table 1: Key Enzymes and Precursors in Sesquiterpenoid Biosynthesis

Enzyme/Precursor NameRole in BiosynthesisPubChem CID (for precursors)
Isopentenyl Diphosphate (IPP)C5 building block for all terpenes1195
Dimethylallyl Diphosphate (DMAPP)C5 building block, isomer of IPP647
Farnesyl Diphosphate (FPP)Universal 15-carbon precursor for sesquiterpenoids445713
Farnesyl Diphosphate Synthase (FPPS)Catalyzes the condensation of IPP and DMAPP to form FPPN/A
Sesquiterpene Synthases (STSs/TPSs)Catalyze the cyclization of FPP into various sesquiterpene skeletonsN/A
Cytochrome P450 Monooxygenases (CYPs)Catalyze post-cyclization modifications (e.g., oxidation, hydroxylation, rearrangements)N/A

Table 2: Identified Nardostachys jatamansi Terpene Synthase (NjTPS) Genes Potentially Involved in Sesquiterpenoid Synthesis

NjTPS GeneRegulation by MeJA TreatmentAssociated Outcome (for Nardosinone)
NjTPS-49Positively regulatedIncreased Nardosinone content
NjTPS-54Positively regulatedIncreased Nardosinone content
NjTPS-56Positively regulatedIncreased Nardosinone content
NjTPS-57Positively regulatedIncreased Nardosinone content
NjTPS-59Positively regulatedIncreased Nardosinone content

Comparative Analysis of Biosynthetic Divergence Among Sesquiterpenoid Classes

The remarkable diversity of sesquiterpenoids, encompassing thousands of unique structures, arises from the varied catalytic activities of terpene synthases and subsequent enzymatic modifications wikipedia.orguni.lucdutcm.edu.cnnih.govthegoodscentscompany.com. This diversity is evident even within the Nardostachys genus, which produces several distinct sesquiterpenoid skeletal types, including aristolane, eudesmane, guaiane, and nardosinane classes nih.govchem960.comnih.govinvivochem.cnresearchgate.net.

The divergence in sesquiterpenoid biosynthesis can be attributed to:

Multiproduct Nature of Sesquiterpene Synthases: A single sesquiterpene synthase can often produce multiple sesquiterpene products from a single FPP substrate due to their ability to guide various conformations and stabilize reactive carbocationic intermediates nih.gov. Environmental factors such as metal cofactors, pH, and substrate geometry can further modulate the product specificity of these multiproduct enzymes, enhancing chemodiversity without requiring new enzymatic architectures nih.gov.

Evolutionary Divergence of Terpene Synthases: Terpene synthases across different organisms (plants, fungi, bacteria, animals) have evolved from a common primordial ancestor, yet they exhibit significant functional divergence despite often having minimal amino acid sequence identities thegoodscentscompany.com. This suggests that function evolves more rapidly than sequence, and sequence evolves more rapidly than tertiary structure thegoodscentscompany.com.

Downstream Modifications by Cytochrome P450s: The initial sesquiterpene hydrocarbon skeletons undergo extensive functionalization through oxidation, reduction, and rearrangement reactions, primarily catalyzed by cytochrome P450 monooxygenases wikidata.orguni.lu. These modifications introduce various functional groups, leading to the vast array of sesquiterpenoids observed in nature. For instance, the formation of nor-sesquiterpenes, like Nardoaristolone B, involves the oxidative removal of a C3 side chain from a C15 sesquiterpene, further highlighting the structural divergence achieved through these post-cyclization steps lipidmaps.orgnih.govresearchgate.net. This compound itself, being a nardosinone-type sesquiterpenoid, represents a specific structural class derived from these complex biosynthetic pathways.

This intricate interplay of common precursors, diverse cyclization enzymes, and extensive post-cyclization modifications underlies the rich biosynthetic divergence observed among sesquiterpenoid classes, enabling plants like Nardostachys to produce a wide spectrum of these biologically active compounds.

Comparative Studies with Co Occurring Phytochemicals

Comparative Anti-inflammatory Profiles with Nardosinone (B31660), Isonardosinone, and Kanshone E

Kanshone B, alongside Nardosinone, Isonardosinone, and Kanshone E, are a group of nardosinone-type sesquiterpenes that have demonstrated significant anti-neuroinflammatory effects. These compounds have been investigated for their ability to mitigate inflammation in lipopolysaccharide (LPS)-induced BV2 microglial cells, a common in vitro model for neuroinflammation.

Research indicates that these four sesquiterpenoids collectively inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This inhibitory action is directly correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the synthesis of these inflammatory molecules. Furthermore, these compounds effectively attenuate the messenger RNA (mRNA) expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are central to the inflammatory cascade.

Specifically, this compound has shown inhibitory activity against LPS-induced NO production with an IC50 value of 11.5 μM. For comparative context, another sesquiterpenoid from Nardostachys chinensis, Narchinol B, exhibits a more potent inhibitory effect on LPS-induced NO production in BV2 cells, with an IC50 of 2.43 μM.

The anti-inflammatory activities of these compounds are summarized in the table below:

CompoundSourceAnti-inflammatory Activity (LPS-induced BV2 microglial cells)
Kthis compound Nardostachys jatamansiInhibits NO and PGE2 production. Downregulates iNOS and COX-2. Attenuates IL-1β, IL-6, and TNF-α mRNA expression. IC50 (NO): 11.5 μM.
Nardosinone Nardostachys jatamansiInhibits NO and PGE2 production. Downregulates iNOS and COX-2. Attenuates IL-1β, IL-6, and TNF-α mRNA expression.
Isonardosinone Nardostachys jatamansiInhibits NO and PGE2 production. Downregulates iNOS and COX-2. Attenuates IL-1β, IL-6, and TNF-α mRNA expression.
Kanshone E Nardostachys jatamansiInhibits NO and PGE2 production. Downregulates iNOS and COX-2. Attenuates IL-1β, IL-6, and TNF-α mRNA expression.

Investigation of Synergistic or Antagonistic Interactions with Other Nardostachys chinensis Constituents

The study of synergistic or antagonistic interactions among compounds within complex natural product extracts is a challenging but crucial area of research. Synergy occurs when the combined effect of multiple compounds is greater than the sum of their individual effects, while antagonism results in a less than additive effect.

While the collective anti-inflammatory effects of this compound, Nardosinone, Isonardosinone, and Kanshone E have been established, specific detailed research on the synergistic or antagonistic interactions of this compound with other individual constituents of Nardostachys chinensis (beyond this group of four sesquiterpenoids) is not extensively documented in the available literature. Nardostachys chinensis and Nardostachys jatamansi are known to contain a diverse array of secondary metabolites, including various sesquiterpenoids (such as desoxo-narchinol A, narchinol B, kanshone L, kanshone M, 7-methoxydesoxo-narchinol, nardosdaucanol, kanshone D, nardosinanone G, nardoaristolone B, aristolone, and kanshone H), as well as lignans, flavonoids, coumarins, and volatile oils.

Mechanistic Commonalities and Differences Among Related Bioactive Sesquiterpenoids

The anti-inflammatory mechanisms of this compound and its closely related nardosinone-type sesquiterpenoids (Nardosinone, Isonardosinone, and Kanshone E) share significant commonalities. A primary mechanism involves the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing this pathway, these sesquiterpenoids effectively reduce the inflammatory response.

In addition to NF-κB, these compounds also exert their anti-inflammatory effects by suppressing the phosphorylation of key components within the mitogen-activated protein kinase (MAPK) signaling pathways. This includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, all of which are crucial in mediating cellular responses to inflammatory stimuli. The inhibition of both NF-κB and MAPK pathways highlights a common and potent strategy employed by these nardosinone-type sesquiterpenoids to combat inflammation.

This shared mechanistic basis extends to other bioactive sesquiterpenoids found in Nardostachys jatamansi. For instance, desoxo-narchinol A and narchinol B, also sesquiterpenoids from this species, have been shown to inhibit the LPS-induced expression of iNOS and COX-2 enzymes and suppress pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) by inhibiting the NF-κB signaling pathway in microglial cells. This indicates a widespread mechanistic commonality among many anti-inflammatory sesquiterpenoids derived from Nardostachys species, primarily targeting the NF-κB and MAPK signaling cascades.

While the general mechanisms are shared, differences in potency among these related compounds can exist, as exemplified by the varying IC50 values for NO inhibition (e.g., this compound at 11.5 μM compared to Narchinol B at 2.43 μM). These differences in potency may arise from subtle structural variations within the sesquiterpenoid scaffolds, influencing their binding affinity or efficacy at specific molecular targets within the NF-κB and MAPK pathways. The Nardostachys genus is rich in diverse sesquiterpenoid skeletal types, including aristolane, guaiane, and nardosinane types, with nardosinone being a particularly abundant and important component, often serving as a quality marker for N. jatamansi medicinal materials.

Future Research Directions and Advanced Methodologies

Application of Omics Technologies for Mechanistic Insights

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue to unravel the intricate molecular mechanisms underlying Kanshone B's biological activities. These high-throughput methods enable a comprehensive, unbiased characterization of molecular changes within biological systems in response to this compound treatment mdpi.comethz.chfrontiersin.org.

By integrating multi-omics datasets, researchers can gain insights that extend beyond the sum of individual omics analyses, providing a holistic view of cellular responses ethz.ch. For instance, given this compound's reported anti-inflammatory effects in BV2 and microglial cells semanticscholar.orgmdpi.commdpi.com, transcriptomic analysis could identify genes whose expression is modulated, while proteomic studies could reveal changes in protein abundance and post-translational modifications involved in inflammatory pathways. Metabolomics could shed light on alterations in metabolic pathways linked to its effects. Computational tools are essential for integrating these diverse datasets and systematically extracting mechanistic hypotheses mdpi.comethz.ch. Furthermore, single-cell multi-omics technologies can provide unprecedented resolution, revealing cellular heterogeneity and specific cell-type responses to this compound mdpi.com. MicroRNA sequencing, another omics approach, has already proven valuable in gaining mechanistic insights into the neuroprotective potential of natural compounds, suggesting its applicability to this compound, especially given its origin from plants used for central nervous system effects plos.org.

Table 1: Potential Omics Technologies for this compound Mechanistic Studies

Omics TechnologyLevel of AnalysisPotential Mechanistic Insights for this compound
GenomicsDNA/Gene StructureIdentification of genetic predispositions or targets related to this compound's activity.
TranscriptomicsRNA/Gene ExpressionIdentification of modulated gene expression pathways (e.g., inflammatory, neuroprotective).
ProteomicsProteins/Protein Expression & ModificationElucidation of protein targets, signaling pathways, and post-translational modifications.
MetabolomicsMetabolites/Metabolic PathwaysUnderstanding altered metabolic processes and their role in this compound's effects.
EpigenomicsEpigenetic ModificationsInvestigation of epigenetic changes influencing gene regulation by this compound.
InteractomicsMolecular Interactions (e.g., protein-protein, RNA-protein)Mapping complex molecular networks affected by this compound.

Development of Advanced In Vitro Models for Comprehensive Efficacy Evaluation

While conventional 2D cell cultures have been instrumental in initial screenings, the development and utilization of advanced in vitro models are critical for a more comprehensive and physiologically relevant evaluation of this compound's efficacy. These models, including 3D cell cultures, organoids, and organ-on-a-chip (OOC) or microphysiological systems (MPSs), offer a more accurate representation of human tissue architecture, cellular interactions, and physiological functions nih.gov.

For example, this compound has shown cytotoxic activity against neuroblastoma cell lines in traditional in vitro settings semanticscholar.orgmdpi.com. Moving forward, employing 3D neuroblastoma organoids or brain-on-a-chip models could provide a more predictive assessment of its anti-cancer efficacy in a complex neural microenvironment, including aspects of drug penetration and metabolism that are difficult to replicate in 2D systems. Similarly, for its anti-inflammatory properties, advanced models mimicking specific inflammatory tissues or immune cell interactions could offer deeper insights into its therapeutic potential and target specificity. These advanced models can significantly improve the correlation between preclinical findings and clinical outcomes, reducing the attrition rate in drug development nih.gov.

Table 2: Advanced In Vitro Models for this compound Efficacy Evaluation

Advanced In Vitro ModelDescriptionAdvantages for this compound Evaluation
3D Cell CulturesCells grown in a three-dimensional matrix, mimicking tissue architecture.Better representation of cell-cell and cell-matrix interactions, improved physiological relevance.
OrganoidsSelf-organizing 3D cultures derived from stem cells, resembling specific organs.Mimic organ-level complexity, including multiple cell types and tissue organization, for more accurate efficacy and specificity testing.
Organ-on-a-Chip (OOC) / Microphysiological Systems (MPSs)Microfluidic devices integrating living cells in a dynamic microenvironment that mimics organ functions.Replicate physiological flow, mechanical forces, and multi-organ interactions, offering highly predictive preclinical data.
Co-culture SystemsTwo or more different cell types grown together to simulate in vivo interactions.Study complex cellular crosstalk, such as interactions between this compound-treated cells and immune cells.

Chemoinformatic Approaches for this compound Analog Design

Chemoinformatics plays a pivotal role in the rational design and optimization of drug candidates, including natural compounds like this compound. This discipline leverages computational tools and databases to analyze chemical information, predict properties, and design novel compounds with desired characteristics amazon.comnih.gov.

For this compound, chemoinformatic approaches can be employed to design analogs with enhanced potency, improved selectivity, or better pharmacokinetic profiles. Techniques such as quantitative structure-activity relationship (QSAR) modeling can establish correlations between structural features of this compound and its biological activities, guiding the synthesis of more effective derivatives nih.gov. Molecular docking and virtual screening can identify potential binding sites on target proteins and predict the binding affinity of this compound and its analogs, aiding in the discovery of novel targets or optimization for known ones nih.govresearchgate.netnih.gov. Furthermore, fragment-based drug design principles, enabled by chemoinformatics, could involve identifying key pharmacophores within this compound and building around them to create new chemical entities. The goal of analog design is to develop new compounds with similar or improved biological and chemical properties compared to the lead molecule slideshare.net.

Table 3: Chemoinformatic Approaches for this compound Analog Design

Chemoinformatic ApproachApplication in this compound Analog Design
Quantitative Structure-Activity Relationship (QSAR) ModelingPredict biological activity based on chemical structure, guiding modifications for improved potency or selectivity.
Molecular DockingPredict binding modes and affinities of this compound and its analogs with potential target proteins.
Virtual ScreeningIdentify novel compounds from large chemical libraries that share structural or functional similarities with this compound.
De Novo DesignGenerate new chemical structures with desired properties based on this compound's core scaffold or pharmacophores.
Fragment-Based Drug Design (FBDD)Identify small, active fragments of this compound and build more complex, potent analogs around them.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)Computationally predict pharmacokinetic and toxicological properties of designed analogs to prioritize promising candidates.

Exploration of Additional Pharmacological Targets Based on Mechanistic Data

The mechanistic insights gained from omics technologies and advanced in vitro models can directly inform the exploration of additional pharmacological targets for this compound. While this compound is known for its anti-inflammatory effects semanticscholar.orgmdpi.commdpi.comresearchgate.net, its origin from Nardostachys species, which have a wide array of traditional uses and reported pharmacological activities, suggests the potential for broader therapeutic applications mdpi.comdrugs.com.

For instance, other compounds from Nardostachys chinensis have shown activity against the serotonin (B10506) transporter (SERT), a crucial target for neuropsychiatric and digestive disorders nih.gov. This highlights the possibility that this compound, or its analogs, could also modulate SERT or other related neurological targets. The broad spectrum of activities reported for Nardostachys jatamansi extracts, including neuroprotective, anxiolytic, and cardioprotective effects mdpi.comdrugs.com, further supports the systematic investigation of additional targets. Network pharmacology, a systems biology approach, can be employed to identify primary biological regulation targets and pathways influenced by this compound, moving beyond single-target drug discovery to a multi-target strategy nih.govug.edu.gh. This approach can reveal unforeseen therapeutic opportunities and provide a more comprehensive understanding of this compound's polypharmacological potential.

Table 4: Potential Pharmacological Target Areas for Future Exploration of this compound

Pharmacological AreaRationale for Exploration Based on Mechanistic Data & Related Compounds
NeuroprotectionThis compound's anti-inflammatory effects in microglial cells semanticscholar.orgmdpi.commdpi.com and the neuroprotective properties of other Nardostachys compounds mdpi.commdpi.com.
Neurological Disorders (e.g., Anxiety, Depression)Activity of related Nardostachys compounds on serotonin transporter (SERT) nih.gov and traditional use for CNS disorders semanticscholar.orgmdpi.commdpi.comdrugs.comnih.gov.
Cardiovascular SystemReported cardioprotective and antihypertensive effects of Nardostachys extracts mdpi.comdrugs.com, and vasodilatory effects of other Nardostachys constituents ug.edu.gh.
Gastrointestinal SystemTraditional uses and reported effects of Nardostachys on digestive disorders drugs.comnih.gov.
CancerCytotoxic activity against neuroblastoma cell lines semanticscholar.orgmdpi.com and general anti-cancer potential of Nardostachys species drugs.com.
Skin InflammationAnti-inflammatory effects of related compounds on keratinocytes mdpi.com.

Q & A

Basic: What foundational methodologies are essential for characterizing Kanshone B’s physicochemical properties?

Answer:
Characterizing this compound requires a combination of spectroscopic (e.g., NMR, IR), chromatographic (HPLC, GC-MS), and crystallographic techniques to determine purity, structure, and stability. Researchers should follow standardized protocols for sample preparation and calibration, ensuring reproducibility by documenting all parameters (e.g., solvent systems, temperature gradients). Peer-reviewed journals like the Beilstein Journal of Organic Chemistry emphasize rigorous experimental reporting, including supplementary data for replication .

Advanced: How can researchers design experiments to elucidate this compound’s molecular mechanisms in pharmacological models?

Answer:
Mechanistic studies should integrate in vitro (e.g., enzyme inhibition assays, cell culture models) and in vivo (e.g., rodent pharmacokinetic studies) approaches. Use dose-response curves to establish efficacy thresholds and control for confounding variables (e.g., metabolic degradation). Quasi-experimental designs with pre-test/post-test frameworks (as in ) allow comparison between treatment groups. Ensure alignment with theoretical frameworks, such as receptor-binding hypotheses, to contextualize findings .

Basic: What statistical approaches are recommended for initial data analysis in this compound studies?

Answer:
Begin with descriptive statistics (mean, standard deviation) to summarize bioactivity data. Hypothesis testing (e.g., t-tests, ANOVA) identifies significant differences between experimental conditions. For multivariate datasets, principal component analysis (PCA) reduces dimensionality. Tools like R or Python’s SciPy enhance reproducibility, as emphasized in methodological guidelines for data transparency .

Advanced: How can contradictions in published data on this compound’s bioactivity be resolved?

Answer:
Address discrepancies through systematic reviews and meta-analyses, evaluating methodological rigor across studies. Scrutinize variables like sample purity (e.g., HPLC traces in supplementary data), assay conditions, and statistical power. Replicate experiments under standardized protocols and employ sensitivity analysis to identify outlier influences. highlights the need for theoretical alignment to interpret conflicting results .

Basic: What ethical considerations are critical in this compound research involving human subjects?

Answer:
Obtain Institutional Review Board (IRB) approval, ensuring informed consent and transparency about risks/benefits. Participant selection must adhere to inclusion/exclusion criteria (e.g., age, comorbidities) to minimize bias. Data anonymization and secure storage protocols are mandatory, as outlined in biomedical research guidelines .

Advanced: How can synthetic pathways for this compound be optimized for reproducibility and scalability in academic settings?

Answer:
Optimization requires iterative design-of-experiments (DoE) approaches, varying catalysts, solvents, and reaction times. Use green chemistry principles (e.g., atom economy) to enhance sustainability. Document each synthesis step in detail, including characterization data (e.g., melting points, spectral peaks) for peer validation. stresses the importance of supplementary materials for replication .

Advanced: What frameworks guide the integration of this compound’s biological activity into existing pharmacological models?

Answer:
Link findings to established theories (e.g., structure-activity relationships, pharmacokinetic/pharmacodynamic models) through computational docking studies or comparative genomics. Use cheminformatics tools (e.g., molecular dynamics simulations) to predict interactions. underscores the role of conceptual frameworks in shaping hypothesis generation and experimental design .

Basic: How should researchers structure a lab notebook for this compound experiments to ensure auditability?

Answer:
Maintain chronological entries with dated, witnessed annotations. Include raw data (e.g., chromatograms, spectra), instrument settings, and deviations from protocols. Cross-reference supplementary files (e.g., spectral libraries) for transparency. emphasizes integrity in documentation to prevent data manipulation .

Advanced: What methodologies validate the purity and identity of novel this compound derivatives?

Answer:
Combine high-resolution mass spectrometry (HR-MS) with 2D-NMR (e.g., COSY, HSQC) for structural confirmation. Purity validation requires ≥95% HPLC purity with UV/ELSD detection. For novel compounds, elemental analysis and X-ray crystallography provide definitive proof. Follow journal-specific guidelines for data presentation, as detailed in .

Advanced: How can interdisciplinary approaches enhance the study of this compound’s multifunctional bioactivity?

Answer:
Integrate omics technologies (proteomics, metabolomics) to map systemic effects. Collaborate with computational chemists for QSAR modeling or bioinformaticians for pathway analysis. Mixed-methods designs, such as combining qualitative observational data with quantitative assays, strengthen validity. highlights the value of primary/secondary data triangulation .

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Reactant of Route 1
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Reactant of Route 2
Kanshone B

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